3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid
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Description
3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid, also known as CPP, is a compound that has been extensively studied for its potential application in neuroscience research. CPP is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity, learning, and memory.
Scientific Research Applications
FGFR Inhibition in Cancer Therapy
The fibroblast growth factor receptor (FGFR) family plays a crucial role in regulating cell proliferation, migration, and angiogenesis. Abnormal activation of FGFR signaling pathways is associated with several cancers, including breast, lung, prostate, bladder, and liver cancer. Researchers have developed a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFRs. Among these, compound 4h demonstrated potent FGFR inhibitory activity against FGFR1, 2, and 3. It inhibited breast cancer cell proliferation, induced apoptosis, and suppressed migration and invasion. These findings highlight the potential of 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid as a lead compound for cancer therapy .
Organic Synthesis and Chemical Biology
Organic chemists can utilize 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid as a building block in synthetic routes. Its pyrrolo[2,3-b]pyridine motif serves as a versatile hinge binder for designing FGFR inhibitors. Structure-based design strategies allow researchers to tailor derivatives with desired properties, enhancing their potential as therapeutic agents .
Neurobiology and Neuroprotection
Considering FGFRs’ involvement in neural development and plasticity, this compound might have implications for neurobiology. Investigations could explore its effects on neuronal survival, axon guidance, and synaptic plasticity.
properties
IUPAC Name |
3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9(14)4-7-12-6-3-8-2-1-5-11-10(8)12/h1-3,5-6H,4,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBIEZUXUHXIQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid |
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